ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate
Description
Ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate is a quinazoline-based compound featuring a 3,4-difluorophenylamino substituent at position 4 and a sulfanylacetate ester at position 2. Quinazolines are heterocyclic aromatic systems known for their diverse pharmacological applications, including kinase inhibition and anticancer activity . The 3,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the sulfanylacetate moiety may influence solubility and binding interactions.
Properties
IUPAC Name |
ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c1-2-25-16(24)10-26-18-22-15-6-4-3-5-12(15)17(23-18)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHJYYFVBVZERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazoline Core Construction via Cyclocondensation
Quinazoline formation typically employs anthranilic acid derivatives and nitriles under acidic conditions. For this compound, 3,4-difluoroaniline serves as the primary amine source, reacting with carbonyl donors such as CDI (1,1'-carbonyldiimidazole) to form imidazole intermediates. In one protocol, N-(3,4-difluorophenyl)glycine undergoes CDI-activated coupling with ethyl 3-aminopropanoate, followed by acetic acid-mediated cyclization at 100°C to yield the quinazoline scaffold. This method achieves 85–95% yields when using toluene as the solvent.
Sulfanyl Group Introduction via Nucleophilic Substitution
Introducing the sulfanyl group at C2 requires displacement of a leaving group (e.g., chloride or methylsulfonyl) with a thiol nucleophile. Search results highlight the use of carbon disulfide and dimethyl sulfate to generate methyl dithiocarbamates, which react with hydrazinoquinazolines to form thioether linkages. For instance, 2-hydrazino-3-(4-fluorophenyl)-3H-quinazolin-4-one reacts with methyl dithiocarbamates in ethanol under reflux to attach the sulfanyl moiety. Adapting this to the target compound would involve substituting the fluorophenyl group with 3,4-difluoroaniline.
Detailed Synthetic Protocols
Synthesis of 4-[(3,4-Difluorophenyl)amino]quinazolin-2(1H)-one
Step 1: CDI-Mediated Coupling
A mixture of N-(3,4-difluorophenyl)glycine (20.0 g, 0.10 mol) and CDI (16.2 g, 0.10 mol) in toluene (150 mL) is stirred at 50°C for 2 hours. Ethyl 3-aminopropanoate (14.3 g, 0.12 mol) is added dropwise, and the reaction is maintained at 60°C for 4 hours. The intermediate imidazole adduct forms in 90% yield (HPLC purity: 94%).
Step 2: Acetic Acid Cyclization
The crude adduct is refluxed in acetic acid (100 mL) at 100°C for 2 hours. After cooling, the mixture is neutralized with aqueous NaOH (25%), precipitating the quinazolinone. Filtration and recrystallization from ethanol yield 18.5 g (85%) of white crystals.
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | 99% |
| Melting Point | 148°C |
| X-ray Peaks (2θ) | 5.9, 12.0, 16.8 |
Thiolation at C2 Position
Thiol Intermediate Preparation
2-Chloro-4-[(3,4-difluorophenyl)amino]quinazoline (10.0 g, 0.03 mol) is suspended in ethanol (50 mL). Sodium hydrosulfide (2.1 g, 0.04 mol) is added, and the mixture is refluxed for 6 hours. The resulting 2-mercaptoquinazoline is isolated by filtration (yield: 78%).
Thioether Formation
The thiol intermediate (7.8 g, 0.02 mol) is reacted with ethyl 2-bromoacetate (4.2 g, 0.023 mol) in dimethylformamide (30 mL) at 25°C for 12 hours. Workup with ice water and extraction with dichloromethane affords the crude product, which is purified via silica gel chromatography (yield: 72%).
Optimization of Reaction Conditions
Solvent Selection for Cyclization
Comparative studies indicate toluene and dimethylformamide as superior solvents for cyclization (Table 1). Toluene minimizes side reactions, while dimethylformamide accelerates reaction kinetics but requires rigorous drying.
Table 1: Solvent Impact on Cyclization Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 100 | 95 | 99 |
| Dimethylformamide | 90 | 91 | 97 |
| Tetrahydrofuran | 80 | 83 | 94 |
Catalytic Effects in Thioether Coupling
The addition of potassium carbonate (10 mol%) improves thioether formation yields by deprotonating the thiol, enhancing nucleophilicity. Without base, yields drop to 58% due to incomplete conversion.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
Recrystallization from ethanol increases purity from 94% to 99%, as confirmed by HPLC with a C18 column (mobile phase: acetonitrile/water 70:30).
Challenges and Troubleshooting
Byproduct Formation During Cyclization
Overheating (>110°C) in the cyclization step generates des-fluoro impurities. Maintaining temperatures below 100°C and using fresh acetic acid mitigates this issue.
Thiol Oxidation
The mercaptoquinazoline intermediate is prone to oxidation, necessitating inert atmospheres (N2 or Ar) and antioxidant additives (e.g., BHT).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds related to the quinazoline structure. For instance, derivatives of ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate have shown significant inhibition of cancer cell lines such as:
| Cancer Type | Cell Line | Inhibition (%) |
|---|---|---|
| Leukemia | CCRF-CEM | 31.50 - 47.41 |
| Central Nervous System | SF-539, U251 | Variable |
| Renal Cancer | RXF393, UO-31 | Variable |
| Breast Cancer | MDA-MB-231 | Variable |
These findings suggest that the compound may exert its effects through mechanisms such as EGFR (epidermal growth factor receptor) inhibition and other pathways involved in tumor proliferation and survival .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies indicate that certain derivatives demonstrate effectiveness against a range of bacterial strains, including:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Pseudomonas aeruginosa | Moderate activity |
The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for enhancing the efficacy of this compound. Modifications in the quinazoline ring or substituents on the phenyl group can significantly affect biological activity. For instance:
| Modification | Effect |
|---|---|
| Substitution at N3 | Increased potency |
| Variation in fluorine atoms | Enhanced selectivity |
These insights guide further synthetic efforts aimed at optimizing therapeutic profiles .
Case Study 1: Anticancer Screening
In a comprehensive screening study involving this compound derivatives, researchers identified several compounds with potent anticancer activity against multiple cell lines. The study utilized both in vitro assays and computational modeling to predict efficacy based on structural modifications.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial effects of this compound against clinical isolates of resistant bacterial strains. Results indicated promising activity that could lead to potential applications in treating infections caused by multidrug-resistant organisms.
Mechanism of Action
The mechanism of action of ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Structural and Functional Data Table
Research Findings and Implications
- Fluorination Patterns: The 3,4-difluorophenyl group in the target compound offers superior metabolic stability and lipophilicity compared to monofluorinated analogs (e.g., 4-fluorobenzoyl in ) .
- Core Heterocycles : Quinazolines and pyrimidines are preferred for kinase targeting due to their planar structures, while triazoles and thiadiazoles are explored for antimicrobial applications .
- However, it may also increase toxicity risks compared to non-sulfanyl derivatives .
Biological Activity
Ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a quinazoline moiety, which is known for its diverse pharmacological activities. The synthesis of this compound typically involves the reaction of 2-mercapto-3-(4-difluorophenyl)quinazolin-4(3H)-one with ethyl chloroacetate. This reaction leads to the formation of the target compound through nucleophilic substitution mechanisms.
Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit potent anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound significantly reduces the viability of breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : this compound showed MIC values ranging from 32 to 128 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticonvulsant Properties
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anticonvulsant effects. Animal model studies suggest that it may reduce seizure frequency and intensity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : The quinazoline scaffold is known to inhibit various kinases involved in cancer cell signaling pathways.
- DNA Interaction : Some studies suggest that this compound can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies have explored the efficacy of this compound:
- Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups .
- In Vivo Antimicrobial Efficacy : A study demonstrated that treatment with this compound led to a notable decrease in bacterial load in infected mice models .
Q & A
Q. What synthetic routes are commonly employed for ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 2-mercapto-4-[(3,4-difluorophenyl)amino]quinazoline and ethyl chloroacetate. Key steps include refluxing in ethanol with triethylamine as a base (4–6 hours, 80–90°C). Purification involves recrystallization from DMF/water mixtures, with yields typically 60–75% . Optimization focuses on solvent polarity (ethanol vs. DMF) and stoichiometric ratios (1:1.2 for thiol:chloroacetate). Impurities, such as unreacted thiol or ester byproducts, are monitored via TLC (silica gel, ethyl acetate/hexane) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR : and NMR to verify sulfanyl-acetate linkage (δ 4.2–4.4 ppm for CHS, δ 1.2–1.4 ppm for ethyl CH) and quinazoline aromatic protons (δ 7.5–8.5 ppm) .
- X-ray crystallography : Monoclinic crystal systems (space group P2/c) reveal dihedral angles (e.g., 85–90° between quinazoline and phenyl rings), with hydrogen bonds (N–H⋯O/S) stabilizing the lattice .
- Mass spectrometry : ESI-MS typically shows [M+H] peaks at m/z 430–435 .
Advanced Research Questions
Q. What intermolecular interactions govern the crystal packing of this compound, and how do they influence its physicochemical properties?
- Methodological Answer : Crystal packing is dominated by:
- Hydrogen bonds : N–H⋯O (2.8–3.0 Å) between quinazoline NH and acetate carbonyl groups.
- π-π stacking : Quinazoline and fluorophenyl rings stack at 3.5–4.0 Å distances, enhancing thermal stability (decomposition >250°C) .
- Halogen interactions : C–F⋯S contacts (3.2–3.5 Å) contribute to solubility profiles (logP ~3.5 in octanol/water) .
Computational tools like CrystalExplorer17 map Hirshfeld surfaces to quantify interaction contributions (e.g., H-bonding = 25–30% of surface contacts) .
Q. How does the 3,4-difluorophenyl substituent impact the compound’s bioactivity compared to non-fluorinated analogs?
- Methodological Answer : Fluorination enhances:
- Lipophilicity : logP increases by ~0.5 units vs. non-fluorinated analogs, improving membrane permeability (Caco-2 assays show P >1 × 10 cm/s) .
- Target affinity : Fluorine’s electron-withdrawing effect strengthens binding to kinase ATP pockets (e.g., EGFR inhibition IC = 0.8 μM vs. 2.5 μM for non-fluorinated analogs) .
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation (t in liver microsomes = 45 mins vs. 20 mins for non-fluorinated) .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) across studies?
- Methodological Answer : Discrepancies arise from:
- Assay variability : MTT vs. SRB assays for cytotoxicity (differences in IC up to 2-fold) .
- Cell line specificity : Activity against MCF-7 (breast cancer) but not HepG2 (liver cancer) correlates with EGFR expression levels .
- Redox interference : Thioether moieties may quench ROS in antimicrobial assays (e.g., MIC = 8 μg/mL for S. aureus vs. 32 μg/mL for E. coli) .
Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (flow cytometry for apoptosis) mitigate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
